molecular formula C12H12N2O B14673008 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one CAS No. 38747-63-6

1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one

Cat. No.: B14673008
CAS No.: 38747-63-6
M. Wt: 200.24 g/mol
InChI Key: NBXVYZSTWDQFNX-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidin-5-one: Another pyrimidinone derivative with similar structural features.

    4-Phenylpyrimidin-2-one: Lacks the methyl groups but shares the phenyl and pyrimidinone core.

Uniqueness

1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to other pyrimidinone derivatives.

Properties

CAS No.

38747-63-6

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1,6-dimethyl-4-phenylpyrimidin-2-one

InChI

InChI=1S/C12H12N2O/c1-9-8-11(13-12(15)14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

NBXVYZSTWDQFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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